molecular formula C22H22Cl2N4O2 B10900171 N-(3-chloro-4-methylphenyl)-1-{1-[(3-chloro-4-methylphenyl)amino]-1-oxobutan-2-yl}-1H-pyrazole-3-carboxamide

N-(3-chloro-4-methylphenyl)-1-{1-[(3-chloro-4-methylphenyl)amino]-1-oxobutan-2-yl}-1H-pyrazole-3-carboxamide

Cat. No.: B10900171
M. Wt: 445.3 g/mol
InChI Key: XNJJKNZTHFJFFZ-UHFFFAOYSA-N
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Description

1-{1-[(3-CHLORO-4-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and multiple chlorinated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[(3-CHLORO-4-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring and subsequent functionalization. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Chlorination and Methylation: The aromatic rings are chlorinated and methylated using reagents such as thionyl chloride and methyl iodide.

    Amide Bond Formation: The final step involves the coupling of the chlorinated and methylated aromatic amines with the pyrazole carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 1-{1-[(3-CHLORO-4-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-{1-[(3-CHLORO-4-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism by which 1-{1-[(3-CHLORO-4-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to a cascade of biochemical events. The pathways involved may include inhibition of specific kinases or modulation of receptor activity, which can result in anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

  • 1-{1-[(3-CHLORO-4-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE shares similarities with other pyrazole derivatives and chlorinated aromatic compounds.
  • Examples include 1-{1-[(3-CHLORO-4-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE and 1-{1-[(3-CHLORO-4-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE.

Uniqueness:

  • The presence of multiple chlorinated aromatic rings and a pyrazole core makes this compound unique in its class.
  • Its specific substitution pattern and functional groups contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H22Cl2N4O2

Molecular Weight

445.3 g/mol

IUPAC Name

1-[1-(3-chloro-4-methylanilino)-1-oxobutan-2-yl]-N-(3-chloro-4-methylphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C22H22Cl2N4O2/c1-4-20(22(30)26-16-8-6-14(3)18(24)12-16)28-10-9-19(27-28)21(29)25-15-7-5-13(2)17(23)11-15/h5-12,20H,4H2,1-3H3,(H,25,29)(H,26,30)

InChI Key

XNJJKNZTHFJFFZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)C)Cl)N2C=CC(=N2)C(=O)NC3=CC(=C(C=C3)C)Cl

Origin of Product

United States

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